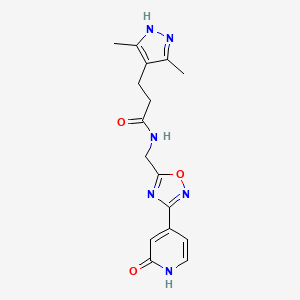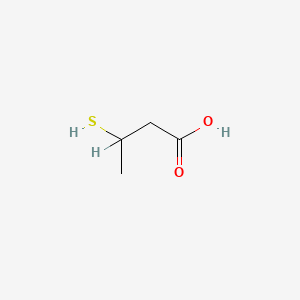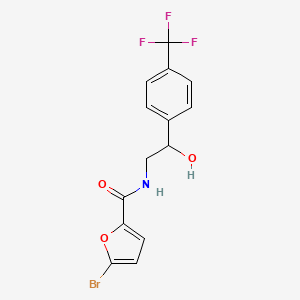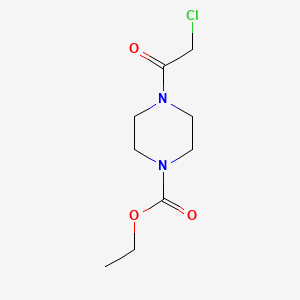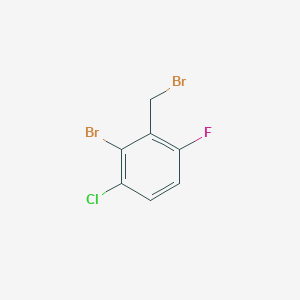![molecular formula C13H13N3O5 B2894886 2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid CAS No. 1234194-92-3](/img/structure/B2894886.png)
2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid is an organic compound with the molecular formula C13H13N3O5 . It is also known as N-[(4-Cyanophenyl)carbamoyl]glutamic acid . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation:c1cc (ccc1C#N)NC (=O)NC (CCC (=O)O)C (=O)O . The compound has a molecular weight of 291.26 . Physical And Chemical Properties Analysis
This compound is a powder that is typically stored at room temperature . The compound has a molecular weight of 291.26 .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The scientific research applications of 2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid encompass various fields, including organic chemistry, material science, and biochemistry. For instance, in the synthesis and structural characterization of Schiff base organotin(IV) complexes, amino acetate functionalized compounds demonstrated significant anticancer properties against various human tumor cell lines. These complexes exhibit polymeric chains with a trans-R3SnO2 trigonal bipyramidal configuration, indicating their potential in medicinal chemistry and drug design (Basu Baul et al., 2009).
Organic Synthesis and Reactivity
The reactivity of similar compounds has been explored in the context of Friedel-Crafts reactions, where 2-methyl-4-phenylpentanedioic acid is prepared through Michael reactions. This demonstrates the utility of such compounds in organic synthesis, providing pathways to novel structural motifs (Natekar & Samant, 2010).
Boronates and Ligand Chemistry
Further, new boronates prepared from 2,4-pentanedione derived ligands highlight the chemical versatility and potential application of these compounds in the development of coordination complexes and organometallic chemistry. This research shows differences in reactivity between ligands derived from 2,4-pentanedione and those from salicylaldehyde, offering insights into molecular design and synthesis strategies (Sánchez et al., 2004).
Plant Pathogen Resistance
In agricultural science, novel amides of adipic acid, structurally related to this compound, have shown to induce resistance in Capsicum anuum plants against the necrotrophic pathogen Alternaria solani. This application indicates the potential of such compounds in developing new plant protection strategies (Flors et al., 2003).
Antineoplastic Activity
Furthermore, 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives, related in structure and function, have been synthesized and characterized for their antineoplastic activity both in vitro and in vivo. These compounds showed promising activity against various human cancer cell lines, underlining the importance of such chemical structures in the development of new therapeutic agents (Dutta et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-cyanophenyl)carbamoylamino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c14-7-8-1-3-9(4-2-8)15-13(21)16-10(12(19)20)5-6-11(17)18/h1-4,10H,5-6H2,(H,17,18)(H,19,20)(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULKERUEFLHDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)NC(CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2894803.png)
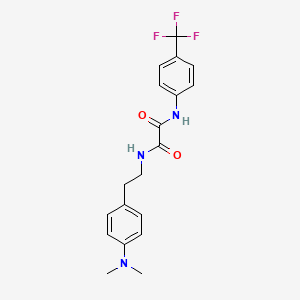
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2894805.png)
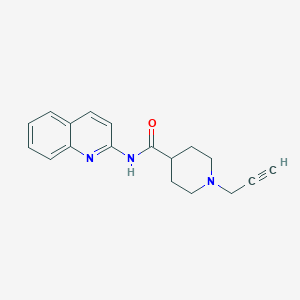
![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2894809.png)
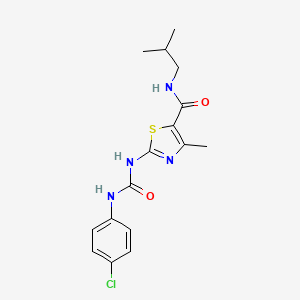
![3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2894812.png)
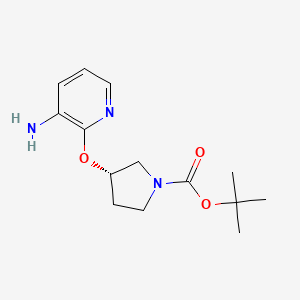
![N-[2-(1H-Indazol-6-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2894816.png)
